N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-phenylglycinamide
Overview
Description
N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-phenylglycinamide is a synthetic organic compound characterized by its complex structure, which includes ethoxyphenyl, sulfonyl, fluorophenyl, and phenyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Ethoxyphenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonyl chloride.
Coupling with Fluorophenyl and Phenyl Groups: The intermediate is then reacted with 4-fluoroaniline and aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired glycinamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid, while reduction of nitro groups can yield corresponding anilines.
Scientific Research Applications
N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-phenylglycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-phenylglycinamide
- N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-chlorophenyl)-N~2~-phenylglycinamide
Uniqueness
N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-phenylglycinamide is unique due to the presence of both ethoxy and fluorophenyl groups, which may confer specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-2-29-20-12-14-21(15-13-20)30(27,28)25(19-6-4-3-5-7-19)16-22(26)24-18-10-8-17(23)9-11-18/h3-15H,2,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFBPPYOLIHQFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.